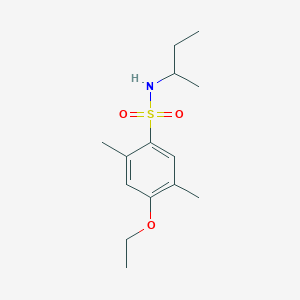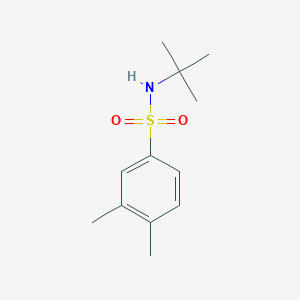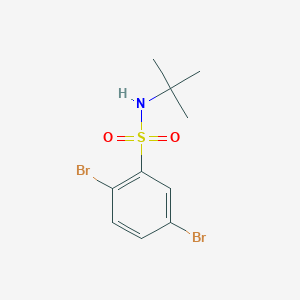
5-chloro-2-ethoxy-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-N-propylbenzenesulfonamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known by its chemical formula, C12H18ClNO3S, and is often referred to as CPBS.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-propylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-ethoxy-N-propylbenzenesulfonamide can reduce inflammation in various animal models. It has also been shown to have an anti-tumor effect in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-ethoxy-N-propylbenzenesulfonamide in lab experiments is its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a drug.
Future Directions
There are several future directions for research involving 5-chloro-2-ethoxy-N-propylbenzenesulfonamide. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective drugs. Another area of research could involve testing its potential as a treatment for other inflammatory conditions or types of cancer. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 5-chloro-2-ethoxy-N-propylbenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with propylamine in the presence of a base. The resulting compound is then purified through recrystallization to obtain the final product.
Scientific Research Applications
5-chloro-2-ethoxy-N-propylbenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. Some of the areas of research include its use as an anti-inflammatory agent, as well as its potential as a treatment for certain types of cancer.
properties
Product Name |
5-chloro-2-ethoxy-N-propylbenzenesulfonamide |
|---|---|
Molecular Formula |
C11H16ClNO3S |
Molecular Weight |
277.77 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-7-13-17(14,15)11-8-9(12)5-6-10(11)16-4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
TWHTXPMBSNHMDA-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)







